N-(3-chloro-2-methylpyridin-4-yl)propanamide
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Overview
Description
N-(3-chloro-2-methylpyridin-4-yl)propanamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group, a methyl group, and a propanamide moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylpyridin-4-yl)propanamide typically involves the reaction of 3-chloro-2-methylpyridine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-chloro-2-methylpyridine+propanoyl chloridetriethylaminethis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylpyridin-4-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The amide group can be reduced to form an amine derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Major Products
Substitution: Formation of N-(3-azido-2-methylpyridin-4-yl)propanamide or N-(3-thiocyanato-2-methylpyridin-4-yl)propanamide.
Oxidation: Formation of N-(3-chloro-2-carboxypyridin-4-yl)propanamide.
Reduction: Formation of N-(3-chloro-2-methylpyridin-4-yl)propanamine.
Scientific Research Applications
N-(3-chloro-2-methylpyridin-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the interactions of pyridine derivatives with biological targets such as enzymes and receptors.
Materials Science: It can be incorporated into polymers and other materials to modify their properties, such as thermal stability and solubility.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylpyridin-4-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The chloro and methyl groups can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-3-methylpyridin-4-yl)pivalamide
- N-(3-hydroxy-2-methylpyridin-4-yl)propanamide
- N-(3-chloro-2-methylpyridin-4-yl)acetamide
Uniqueness
N-(3-chloro-2-methylpyridin-4-yl)propanamide is unique due to the specific arrangement of its functional groups, which can confer distinct chemical and biological properties. For example, the presence of the chloro group can enhance its reactivity in substitution reactions, while the propanamide moiety can influence its solubility and stability.
Properties
IUPAC Name |
N-(3-chloro-2-methylpyridin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-3-8(13)12-7-4-5-11-6(2)9(7)10/h4-5H,3H2,1-2H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJNUYGRRKCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=NC=C1)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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